Vincetoxicoside B Vincetoxicoside B Quercetin 7-O-alpha-L-rhamnopyranoside is a quercetin O-glycoside that is quercetin attached to a alpha-L-rhamnopyranosyl moiety at position 7 via a glycosidic linkage. It has a role as a metabolite. It is an alpha-L-rhamnoside, a monosaccharide derivative, a tetrahydroxyflavone, a quercetin O-glycoside and a member of flavonols. It is functionally related to an alpha-L-rhamnopyranose.
Vincetoxicoside B is a natural product found in Stylidocleome brachycarpa, Thulinella chrysantha, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 22007-72-3
VCID: VC21339135
InChI: InChI=1S/C21H20O11/c1-7-15(25)17(27)19(29)21(30-7)31-9-5-12(24)14-13(6-9)32-20(18(28)16(14)26)8-2-3-10(22)11(23)4-8/h2-7,15,17,19,21-25,27-29H,1H3/t7-,15-,17+,19+,21-/m0/s1
SMILES:
Molecular Formula: C21H20O11
Molecular Weight: 448.4 g/mol

Vincetoxicoside B

CAS No.: 22007-72-3

Cat. No.: VC21339135

Molecular Formula: C21H20O11

Molecular Weight: 448.4 g/mol

* For research use only. Not for human or veterinary use.

Vincetoxicoside B - 22007-72-3

CAS No. 22007-72-3
Molecular Formula C21H20O11
Molecular Weight 448.4 g/mol
IUPAC Name 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
Standard InChI InChI=1S/C21H20O11/c1-7-15(25)17(27)19(29)21(30-7)31-9-5-12(24)14-13(6-9)32-20(18(28)16(14)26)8-2-3-10(22)11(23)4-8/h2-7,15,17,19,21-25,27-29H,1H3/t7-,15-,17+,19+,21-/m0/s1
Standard InChI Key QPHXPNUXTNHJOF-XNFUJFQVSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O

Chemical Structure and Identification

Vincetoxicoside B is chemically known as quercetin 7-O-alpha-L-rhamnopyranoside, where a quercetin molecule is attached to an alpha-L-rhamnopyranosyl moiety at position 7 via a glycosidic linkage. It is classified as an alpha-L-rhamnoside, a monosaccharide derivative, a tetrahydroxyflavone, a quercetin O-glycoside and a member of flavonols . The compound is functionally related to alpha-L-rhamnopyranose, which contributes to its structural and functional characteristics.

Chemical Identity

The compound has several identifiers and properties that help in its precise identification and characterization, as detailed in Table 1.

Table 1: Chemical Identity of Vincetoxicoside B

PropertyValue
Molecular FormulaC21H20O11
Molecular Weight448.38 g/mol
CAS Number22007-72-3
PubChem CID5748601
ChEMBL IDCHEMBL4466394
ChEBI ID76057
IUPAC Name2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
Exact Mass448.100555

The compound has a complex structural formula that features the characteristic flavonoid backbone with multiple hydroxyl groups and the attached rhamnose sugar moiety .

Synonyms

Vincetoxicoside B is known by numerous synonyms in scientific literature and chemical databases, reflecting its structural characteristics and source organisms:

  • Quercetin 7-rhamnoside

  • Quercetin-7-O-alpha-L-rhamnoside

  • 7-Rhamnosylquercetin

  • 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-chromen-7-yl 6-deoxy-alpha-L-mannopyranoside

  • 7-((6-Deoxy-alpha-L-mannopyranosyl)oxy)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4H-benzopyran-4-one

Physicochemical Properties

The physicochemical properties of Vincetoxicoside B determine its behavior in biological systems, its extraction methods, and potential pharmaceutical applications.

Physical Properties

Vincetoxicoside B exhibits specific physical characteristics that are important for its identification and handling, as listed in Table 2.

Table 2: Physical Properties of Vincetoxicoside B

PropertyValue
Physical StateSolid
Density1.7±0.1 g/cm³
Melting Point174-175°C (in methanol)
Boiling Point801.1±65.0°C at 760 mmHg
Flash Point283.8±27.8°C
Index of Refraction1.755
Vapor Pressure0.0±3.0 mmHg at 25°C

These physical properties indicate that Vincetoxicoside B is a stable solid compound with high melting and boiling points, which is typical for flavonoid glycosides .

Solubility and Chemical Behavior

Vincetoxicoside B is soluble in dimethyl sulfoxide (DMSO), which makes it suitable for various laboratory investigations and biological assays. For stock solution preparation, it is recommended to avoid repeated freezing and thawing to prevent product degradation. When stored at -80°C, the solution remains stable for up to 6 months, while at -20°C, it should be used within 1 month .

Computational Chemistry Parameters

Several computational parameters have been determined for Vincetoxicoside B that are relevant for predicting its behavior in biological systems:

  • Polar Surface Area (PSA): 190.28000

  • LogP: 1.72

The moderate LogP value suggests a balance between hydrophilicity and lipophilicity, which may influence its bioavailability and membrane permeability.

Natural Sources and Occurrence

Vincetoxicoside B has been isolated from various plant species, indicating its widespread occurrence in the plant kingdom.

Plant Sources

The compound has been reported in several plant species, including:

  • Polygonum paleaceum Wall - specifically isolated from the rhizome

  • Stylidocleome brachycarpa

  • Thulinella chrysantha

These plants belong to diverse botanical families, suggesting that Vincetoxicoside B may have evolved independently in different plant lineages or may serve common ecological functions across plant species.

Biological Activities

The biological activities of Vincetoxicoside B have been a subject of scientific investigation, with particular focus on its antimicrobial properties.

Metabolic Role

Vincetoxicoside B has been identified as having a role as a metabolite, suggesting its involvement in plant metabolic pathways. As a quercetin derivative, it likely participates in flavonoid biosynthesis and metabolism in plants . The specific metabolic pathways and enzymatic processes involving this compound would require further investigation.

Research Studies and Findings

The scientific literature on Vincetoxicoside B is still developing, with key contributions from specific research groups.

Key Research Contributions

A significant contribution to the understanding of Vincetoxicoside B comes from Yang et al. (2017), who published their findings in the Journal of Asian Natural Products Research. Their study, titled "Chemical constituents from the rhizome of Polygonum paleaceum and their antifungal activity," reported the isolation of Vincetoxicoside B from P. paleaceum and demonstrated its antifungal properties .

Future Research Directions

Based on the current knowledge about Vincetoxicoside B, several promising research directions emerge for future investigations.

Mechanistic Studies

Further research is needed to elucidate the precise mechanisms underlying the antifungal activity of Vincetoxicoside B. Studies investigating its interactions with fungal cell components, potential targets, and structure-activity relationships would contribute significantly to understanding its mode of action.

Broader Biological Activity Screening

Given that many flavonoids exhibit multiple biological activities, comprehensive screening of Vincetoxicoside B for additional properties such as antibacterial, antiviral, anti-inflammatory, and antioxidant activities would be valuable. Such studies could expand the potential applications of this compound in various fields.

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